Silylium
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
H3Si+ |
|---|---|
Molecular Weight |
31.109 g/mol |
IUPAC Name |
silanylium |
InChI |
InChI=1S/H3Si/h1H3/q+1 |
InChI Key |
SCABQASLNUQUKD-UHFFFAOYSA-N |
SMILES |
[SiH3+] |
Canonical SMILES |
[SiH3+] |
Origin of Product |
United States |
Synthetic Methodologies for Silylium Ion Generation
Hydride Abstraction Approaches
The abstraction of a hydride (H⁻) from a hydrosilane precursor is a foundational and widely employed method for generating silylium ions. This approach, analogous to the Bartlett–Condon–Schneider reaction in carbocation chemistry, leverages the thermodynamic favorability of forming a strong C-H bond at the expense of a weaker Si-H bond. uzh.ch
Utilization of Trityl Cations and Related Electrophiles
The trityl (triphenylmethyl) cation, Ph₃C⁺, is the most common hydride acceptor used for this compound ion generation. uzh.chchemrxiv.org Typically employed as a salt with a weakly coordinating anion, such as tetrakis(pentafluorophenyl)borate (B1229283) ([B(C₆F₅)₄]⁻) or a carborane anion (e.g., [CHB₁₁Cl₁₁]⁻), the trityl cation readily abstracts a hydride from a triorganosilane (R₃SiH). researchgate.netacs.orgrsc.org This reaction yields the desired this compound ion, the inert byproduct triphenylmethane (B1682552) (Ph₃CH), and the spectator counteranion. uzh.ch
The success of this method is exemplified by the generation of various this compound ion species. For instance, the reaction of triethylsilane (Et₃SiH) with trityl tetrakis(pentafluorophenyl)borate produces the triethylthis compound ion, [Et₃Si]⁺. thieme-connect.com Similarly, the first arene-solvated bridgehead this compound ion was synthesized by reacting a tetrasilaadamantyl hydrosilane derivative with [Ph₃C][CHB₁₁Cl₁₁] in aromatic solvents like toluene (B28343) or benzene (B151609). acs.org The choice of the counteranion is critical, as it must be sufficiently non-nucleophilic to avoid coordination with the highly electrophilic silicon center. uzh.chrsc.org Alternative diarylmethylium ions, such as (p-tolyl)₂CH⁺, have also been explored as promising hydride abstraction reagents. uzh.ch
Table 1: Examples of this compound Ions Generated via Hydride Abstraction
| Hydrosilane Precursor | Hydride Acceptor Salt | Generated this compound Ion Species | Solvent | Reference |
|---|---|---|---|---|
| Et₃SiH | [Ph₃C][B(C₆F₅)₄] | [Et₃Si]⁺[B(C₆F₅)₄]⁻ | CH₂Cl₂ | thieme-connect.com |
| HSi₄Me₃(CH₂)₆ | [Ph₃C][CHB₁₁Cl₁₁] | [Si₄Me₃(CH₂)₆]⁺[CHB₁₁Cl₁₁]⁻ | Toluene | acs.org |
| MeAr₂SiH (Ar = bulky aryl) | [Ph₃C][B(C₆F₅)₄] | Ar₃Si⁺[B(C₆F₅)₄]⁻ (via substituent exchange) | Toluene | rsc.org |
Mechanistic Considerations of Hydride Transfer
The mechanism of hydride abstraction by the trityl cation is generally considered a direct transfer of the hydride from the silicon atom to the central carbon atom of the Ph₃C⁺ electrophile. uzh.ch This process is driven by the significant difference in bond energies between the Si-H bond (approx. 323 kJ/mol) and the newly formed C-H bond in triphenylmethane (approx. 330 kJ/mol), making the transfer thermodynamically favorable.
Computational and experimental studies support a direct, intermolecular hydride transfer. uzh.chthieme-connect.com The reaction is initiated by the interaction of the hydrosilane with the trityl cation. A transition state is reached where the hydride is partially bonded to both silicon and carbon before the Si-H bond fully cleaves and the C-H bond forms, releasing the this compound ion and triphenylmethane. thieme-connect.comrsc.org The process is often performed at low temperatures to manage the reactivity of the generated this compound ion. thieme-connect.com Under certain conditions, particularly when using carborane-based trityl salts, substituent redistribution reactions can occur, leading to the formation of different this compound ion species than what would be expected from a simple hydride abstraction. rsc.org
Halide Abstraction Pathways
While less common than hydride abstraction, the removal of a halide from a halosilane can also serve as a route to this compound ions. This approach often involves metathesis reactions where a metal salt is used to abstract the halide.
Strategies Involving Silver Salts and Borane Derivatives
Silver salts with weakly coordinating anions, such as silver triflate (AgOTf) or silver carborane salts (e.g., [Ag][CHB₁₁H₅Br₆]), have been investigated for halide abstraction from halosilanes. mdpi.comuzh.ch For example, the treatment of dimethylchlorosilane imine derivative Me₂(Cl)SiNIPr with AgOTf results in the substitution of the chloride to afford a this compound-like contact ion pair. mdpi.com However, this method is not universally successful. For thermodynamically robust Si-halogen bonds (especially Si-F and Si-Cl), the equilibrium can lie on the side of the starting materials. For instance, the reaction between iPr₃SiBr and a silver carborane salt does not proceed, indicating an unfavorable equilibrium. uzh.chrsc.org
Tris(pentafluorophenyl)borane, B(C₆F₅)₃, a powerful Lewis acid, can also be used to generate this compound ions, not by direct halide abstraction, but through pathways like methyl abstraction. mdpi.com It can also facilitate the generation of cationic silicon species from halosilane precursors, often resulting in complex, stabilized adducts. A convenient route to donor-stabilized metallyliumylidene ions, including silyliumylidenes, is the halide abstraction from the corresponding halo-metallylene derivatives. d-nb.infonih.gov
Influence of Halogen Identity on this compound Generation
The success of halide abstraction is heavily dependent on the identity of the halogen atom bonded to the silicon. The strength of the Si-X bond decreases down the group: Si-F > Si-Cl > Si-Br > Si-I. Consequently, abstraction of iodide or bromide is more thermodynamically feasible than abstraction of chloride or fluoride (B91410). uzh.ch The extreme strength of the Si-F bond makes fluoride abstraction particularly challenging and generally unsuitable as a primary synthetic route. The high halophilicity of this compound ions means that even if generated, they can readily react with halide sources in the system, further complicating these reactions. uzh.chthieme-connect.de This is why highly inert, non-coordinating anions are essential to prevent decomposition or strong coordination that would negate the cationic character of the silicon center. uzh.chresearchgate.net
Allyl and Cyclohexadienyl Leaving Group Strategies
To overcome the limitations of hydride abstraction, particularly for generating sterically encumbered this compound ions, alternative leaving group strategies have been developed.
The allyl leaving group approach is a key innovation for synthesizing this compound ions with bulky substituents. uzh.chfigshare.com This method utilizes an allyl-substituted silane (B1218182) (e.g., allyl-trimesitylsilane) as the precursor. figshare.com The double bond of the allyl group provides an accessible site for attack by an electrophile, such as a trityl cation. uzh.chfigshare.com This initial attack triggers the cleavage of the Si-C(allyl) bond, which is thermodynamically favorable, releasing the allyl group and forming the desired sterically protected this compound ion. uzh.ch This strategy was instrumental in the synthesis and characterization of the trimesitylthis compound ion, where the bulky mesityl groups effectively shield the cationic silicon center from nucleophilic attack. figshare.com
A more recent development is the cyclohexadienyl leaving group strategy . researchgate.netacs.orgfigshare.com This method employs a cyclohexa-2,5-dien-1-yl group attached to the silicon atom. acs.org The generation of the this compound ion is initiated by a hydride abstraction from the C-H bond of the cyclohexadienyl ring using a trityl cation. researchgate.netacs.org This abstraction is followed by an aromatization of the ring system, which results in the facile cleavage of the Si-C bond and the release of benzene as a stable byproduct, leaving the desired this compound ion. researchgate.netacs.orgfigshare.com A crucial finding for this method is that the generated this compound ion must be stabilized, either by an internal donor group within the molecule or by an external donor like diphenylsulfide present in the solution, to prevent it from reacting with the starting material. acs.orgacs.org
Table 2: this compound Ion Generation via Leaving Group Strategies
| Precursor | Reagent | Leaving Group | Generated this compound Species | Reference |
|---|---|---|---|---|
| Allyl-trimesitylsilane | Electrophile (e.g., Ph₃C⁺) | Allyl | Trimesitylthis compound ion | uzh.chfigshare.com |
| Cyclohexa-2,5-dien-1-yltriisopropylsilane | [Ph₃C]⁺[B(C₆F₅)₄]⁻ / Diphenylsulfide | Cyclohexadienyl | [iPr₃Si(SPh₂)]⁺ | acs.org |
Dehydrogenative Generation via Brønsted Acid Catalysis
The generation of this compound ions through dehydrogenative processes facilitated by strong Brønsted acids represents a significant advancement in silicon chemistry. This method typically involves the protonation of a hydrosilane, which subsequently releases dihydrogen gas to form the desired this compound ion. acs.orgresearchgate.net The choice of a Brønsted acid with a weakly coordinating counteranion is crucial to prevent the immediate quenching of the highly electrophilic this compound ion. acs.org
One prominent example involves the use of Brookhart's acid, [H(OEt₂)₂][B(3,5-(CF₃)₂C₆H₃)₄], or similar superacids. acs.orguni-regensburg.de These acids are capable of protonating hydrosilanes, leading to the liberation of H₂ and the formation of a stabilized this compound ion. acs.org This approach has been successfully employed in the catalytic C–H silylation of electron-rich (hetero)arenes. acs.orgresearchgate.net The in situ generation of the this compound ion allows it to act as an electrophile in Friedel–Crafts-type reactions. acs.org A key advantage of this method is that the proton released from the Wheland intermediate during the aromatic substitution is consumed in the dihydrogen evolution, thereby driving the reaction forward and preventing the reverse reaction of protodesilylation. acs.orgresearchgate.net
The reaction between a hydrosilane and a strong Brønsted acid can be represented as: R₃SiH + [H(Solvent)ₓ]⁺[A]⁻ → [R₃Si(Solvent)ₓ]⁺[A]⁻ + H₂ where [A]⁻ is a weakly coordinating anion.
Research has demonstrated that the nature of the hydrosilane and the arene influences the reaction's efficiency and regioselectivity. For instance, the C–H silylation of 1-methylindole (B147185) with dimethylphenylsilane (B1631080) in the presence of a catalytic amount of Brookhart's acid proceeds with high yield and C3 selectivity. acs.org
Table 1: Examples of Dehydrogenative this compound Ion Generation for Catalytic C-H Silylation
| Hydrosilane | Arene | Brønsted Acid Catalyst | Product | Yield (%) | Ref |
|---|---|---|---|---|---|
| Me₂PhSiH | 1-Methylindole | Brookhart's Acid | 3-(Me₂PhSi)-1-methylindole | High | acs.org |
| Et₃SiH | Indole | Triflic Acid | N-silylated indole | - | acs.org |
Electrochemical Generation of this compound Intermediates
Electrochemical methods offer a powerful and versatile alternative for generating reactive intermediates, including silyl (B83357) radicals which can be precursors to this compound ions. rsc.orguniv-rennes1.fr The electrochemical approach can involve either the reduction or oxidation of suitable organosilicon precursors. rsc.orgpsu.edu
The electroreductive generation of silyl radicals from readily available chlorosilanes has been explored. nih.gov While direct two-electron reduction of chlorosilanes can lead to silyl anions, the intermediate silyl radicals can be intercepted. psu.edunih.gov These silyl radicals can then be oxidized to form this compound-like species. rsc.org A "two steps forward, one step back" electrochemical process has been developed where a two-electron reduction of a chlorosilane to a silyl anion is followed by a one-electron oxidation to generate the silyl radical. psu.edu
Alternatively, anodic oxidation of hydrosilanes or disilanes can generate this compound ions. rsc.orguniv-rennes1.fr However, the direct oxidation of the Si-H bond is often difficult due to its high redox potential. rsc.org To overcome this, redox mediators can be employed. rsc.org For example, the oxidation of N-hydroxyphthalimide (NHPI) to the phthalimide (B116566) N-oxyl (PINO) radical can initiate the process. The PINO radical then abstracts a hydrogen atom from the hydrosilane to form a silyl radical, which can be subsequently oxidized to a this compound ion. rsc.org
A recently reported methodology involves the electrocatalytic cyclization of SiH-substituted biaryls to synthesize dibenzosiloles. rsc.org This process proceeds through the in situ generation of a silyl cation via a sequence of hydrosilane to silyl radical to silyl cation. rsc.org
Table 2: Electrochemical Methods for Generating Silicon-Centered Reactive Intermediates
| Precursor | Electrochemical Method | Intermediate | Application | Ref |
|---|---|---|---|---|
| Chlorosilanes | Electroreduction | Silyl radicals, Silyl anions | C-Si and Si-Si bond formation | nih.gov |
| Hydrosilanes | Anodic oxidation with mediator (NHPI) | Silyl radicals | 1,2-silyl-oxygenation of alkenes | rsc.org |
| SiH-substituted biaryls | Electrocatalytic oxidation | Silyl cations | Synthesis of dibenzosiloles | rsc.org |
In Situ Formation for Catalytic Processes
The in situ formation of this compound ions is a cornerstone of their application in catalysis. By generating these highly reactive species in the presence of the substrate, their transient nature can be harnessed for productive chemical transformations while minimizing decomposition or unwanted side reactions.
A common strategy for in situ generation involves the reaction of a silyl precursor with a strong Lewis acid or a trityl cation initiator. uni-regensburg.dethieme-connect.com For example, trityl cations can abstract a hydride from a hydrosilane to generate a this compound ion. This has been utilized in various catalytic cycles. thieme-connect.com Another approach is the reaction of allylsilanes with electrophiles, which generates a β-silicon-stabilized carbocation that can subsequently release a this compound ion. thieme-connect.com
In many catalytic cycles, the this compound ion acts as a potent Lewis acid to activate substrates. acs.org For instance, in the carbosilylation of ynamides, a this compound ion activates the carbon-carbon triple bond to form a β-silylketenimonium intermediate. acs.org The subsequent nucleophilic attack by an allylsilane regenerates the this compound ion, thus closing the catalytic cycle. acs.org
Similarly, the in situ generation of a this compound ion can initiate the (3+2) annulation of allenylsilanes with internal alkynes. acs.org The catalytic cycle is sustained by the self-regeneration of the this compound-ion promoter. acs.org The reaction involves a series of steps including this compound-ion transfer, nucleophilic attack, and electrocyclization, ultimately leading to the formation of cyclopentene (B43876) derivatives and the release of the this compound ion to continue the cycle. acs.org
The electrophilic activation of S-Si bonds by in situ generated this compound ions has also been demonstrated for the thiosilylation of alkynes and allenes. nih.gov In this case, a bissilylated sulfonium (B1226848) ion serves as a shuttle for the cationic silicon electrophile, maintaining the catalytic cycle. nih.gov
The catalytic cycle often relies on the regeneration of the this compound ion from a reaction intermediate or product. For example, in a metal-free bissilylation of alkenes using hexamethyldisilane, the catalytic cycle is propagated by the transfer of a methyl group from the disilane (B73854) to a this compound-ion-like intermediate, which regenerates the active catalyst. researchgate.netnih.gov
Table 3: Examples of In Situ this compound Ion Generation in Catalysis
| Catalytic Reaction | This compound Source / Initiator | Key Intermediate | Product Type | Ref |
|---|---|---|---|---|
| Carbosilylation of Ynamides | TMSNTf₂ or HNTf₂ | β-silylketenimonium ion | (Z)-β-silylenamides | acs.org |
| (3+2) Annulation of Allenylsilanes | This compound ion promoter | β,β′-bis(silicon)-stabilized vinyl cation | 4-methylenecyclopentenes | acs.org |
| Thiosilylation of Alkynes/Allenes | In situ from carbocation | Bissilylated sulfonium ion | Vinylsilanes, Allylic thioethers | nih.gov |
| Bissilylation of Alkenes | [H(C₆H₆)]⁺ or Me₃Si⁺ | Silyl-substituted this compound ion | 1,2-bissilylated alkanes | researchgate.netnih.gov |
| Friedel-Crafts C-H Silylation | Brønsted Acid / Hydrosilane | Wheland intermediate | Aryl silanes | acs.org |
Stabilization Strategies for Silylium Ions
Role of Weakly Coordinating Anions (WCAs) in Silylium Ion Isolation
The choice of the counteranion is critical in the synthesis of this compound ions. nih.govwikipedia.org Strongly coordinating anions readily form covalent bonds with the electrophilic silicon center, preventing the formation of a "free" this compound ion. ucr.edu Weakly coordinating anions (WCAs) are therefore essential, as they are sterically bulky and possess a delocalized negative charge, which minimizes their nucleophilicity. nih.govwikipedia.org Even with the least coordinating anions known, there is often some degree of interaction with the this compound ion, resulting in species described as "ion-like" rather than truly free cations. ucr.edu
Halogenated carborane anions, such as those derived from the icosahedral CB₁₁ cluster, are among the most effective WCAs for stabilizing highly reactive cations, including this compound ions. ucr.eduosti.govucr.eduresearchgate.net These anions are exceptionally robust and exhibit very low basicity. osti.govresearchgate.net The use of carborane anions has been instrumental in the isolation of this compound ions that closely approach the idealized three-coordinate structure. osti.govosti.gov For instance, the trityl cation paired with a carborane anion can be used to abstract a hydride from a hydrosilane, generating a this compound ion. uzh.ch
The reaction of R₃SiH with [Ph₃C]⁺[CHB₁₁H₅Br₆]⁻ has been a successful method for generating this compound ions. ec2-big-nse.de The resulting this compound salts, such as iPr₃Si[CHB₁₁Cl₁₁], have been characterized in the solid state, revealing a weak interaction between a halogen atom of the carborane anion and the silicon center. nih.govescholarship.org This interaction, while present, is significantly weaker than a typical covalent bond, as evidenced by elongated Si-Halogen bond distances. escholarship.orgrsc.org The use of the even more weakly coordinating dianion [B₁₂Cl₁₂]²⁻ has also been explored, leading to the synthesis and characterization of this compound compounds like (Et₃Si)₂B₁₂Cl₁₂ and (iPr₃Si)₂B₁₂Cl₁₂, where the this compound cations are coordinated to the chloro substituents of the dianion. acs.org
Table 1: Examples of this compound Ions Stabilized by Carborane-Based Anions
| This compound Ion Precursor | Carborane Anion | Resulting this compound Salt | Key Findings | Reference(s) |
|---|---|---|---|---|
| Et₃SiH | [CHB₁₁H₅Br₆]⁻ | Et₃Si⁺[CHB₁₁H₅Br₆]⁻ | Formation of a contact ion pair under thermodynamic control. | rsc.org |
| iPr₃SiH | [CHB₁₁Cl₁₁]⁻ | iPr₃Si⁺[CHB₁₁Cl₁₁]⁻ | The this compound ion is stabilized by a weak interaction with a chlorine atom of the anion. | nih.gov |
| Me₃SiH | [CHB₁₁H₅Br₆]⁻ | Me₃Si⁺[CHB₁₁H₅Br₆]⁻ | Crystallographic characterization showed a Si-Br bond distance of 2.435(6) Å. | rsc.org |
| Bis(hydrosilanes) | [CHB₁₁Cl₁₁]⁻ | Bis(this compound) ions | The formation of bis(this compound) ions is dependent on the linker length between the silicon centers. | nih.gov |
| R₃SiH (R = Me, Et, iPr) | [B₁₂Cl₁₂]²⁻ | (R₃Si)₂[B₁₂Cl₁₂] | Solid-state structures show coordination of the this compound cations to the chlorine atoms of the dianion. | acs.org |
Borate-based anions, particularly the perfluorinated tetraphenylborate (B1193919) anion, [B(C₆F₅)₄]⁻, have also been widely employed in this compound ion chemistry. nih.govosti.govosti.gov While generally considered less weakly coordinating than halogenated carboranes, they are sufficient to stabilize this compound ions, especially those with bulky substituents on the silicon atom. nih.gov The generation of this compound ions using [Ph₃C]⁺[B(C₆F₅)₄]⁻ often results in the formation of arene-stabilized this compound ions in aromatic solvents. rsc.org For example, the reaction of Et₃SiH with [Ph₃C]⁺[B(C₆F₅)₄]⁻ in benzene (B151609) leads to the formation of the [Et₃Si(C₆H₆)]⁺[B(C₆F₅)₄]⁻ salt. thieme-connect.de
The interaction between the this compound ion and the [B(C₆F₅)₄]⁻ anion can be influenced by the steric bulk of the substituents on the silicon atom. For sterically demanding silyl (B83357) groups, it is possible to isolate this compound ions that are less influenced by the anion. rsc.org The reaction of trimethylsilyl (B98337) imidazolin-2-imines with B(C₆F₅)₃ can lead to the formation of this compound ions with the [MeB(C₆F₅)₃]⁻ counteranion. mdpi.com
Table 2: Examples of this compound Ions Associated with Borate-Based Anions
| This compound Ion Precursor | Boron-Based Reagent | Resulting this compound Salt/Adduct | Key Findings | Reference(s) |
|---|---|---|---|---|
| MeAr₂SiH | Ph₃C⁺[B(C₆F₅)₄]⁻ | Ar₃Si⁺[B(C₆F₅)₄]⁻ | A synthetic route to triarylthis compound ions under kinetic control. | rsc.org |
| Me₃SiNIPr | B(C₆F₅)₃ | [Me₂SiNIPr]₂²⁺[MeB(C₆F₅)₃]₂⁻ | Formation of a dimeric imino-substituted this compound ion. | mdpi.comnih.gov |
| Me₃SiNItBu | B(C₆F₅)₃ | [Me₃SiNItBu-SiMe₂]⁺[MeB(C₆F₅)₃]⁻ | Formation of an intermolecular imino-coordinated this compound ion. | mdpi.comnih.gov |
| Sulfide-stabilized this compound ion | N/A | Imine-stabilized this compound borate | The counterion is [B(C₆F₅)₄]⁻. | rsc.orgresearchgate.net |
Carborane-Based Anions
Donor-Stabilized this compound Ion Derivatives
An alternative and highly effective strategy for taming the reactivity of this compound ions is through coordination with a Lewis base (donor). thieme-connect.deuni-regensburg.de This results in the formation of a donor-stabilized this compound ion, which is essentially a tetra-coordinate silicon species. While this approach moves away from the generation of a "free" tricoordinate this compound ion, it provides a means to create stable, handleable, and yet highly Lewis acidic compounds. rsc.org The strength of the donor-silicon interaction can be tuned to modulate the Lewis acidity of the this compound center. thieme-connect.deuni-regensburg.de
N-heterocyclic imines (NHIs) have proven to be effective donors for the stabilization of this compound ions. mdpi.comnih.govresearchgate.net The reaction of trimethylsilyl imidazolin-2-imines with tris(pentafluorophenyl)borane, B(C₆F₅)₃, can lead to the formation of NHI-stabilized this compound ions through methyl abstraction. mdpi.comnih.gov Depending on the steric bulk of the substituents on the imine, either dimeric or monomeric this compound ions can be formed. mdpi.com For instance, the reaction of Me₃SiNIPr (where NIPr has bulky 2,6-diisopropylphenyl groups) with B(C₆F₅)₃ yields a dimeric this compound ion bridged by the NHI ligands. mdpi.com In contrast, using the less sterically crowded Me₃SiNItBu leads to an intermolecularly coordinated this compound ion. mdpi.com
A different approach involves the reaction of a sulfide-stabilized this compound ion with carbonyl derivatives to generate novel norbornene-based imine-stabilized this compound ions. rsc.orgrsc.orgresearchgate.net These compounds have been fully characterized and show a strong Lewis acidic character. rsc.orgrsc.org
Table 3: Selected N-Heterocyclic Imine (NHI)-Stabilized this compound Ions
| This compound Ion | Stabilizing NHI Ligand | Counteranion | ²⁹Si NMR (ppm) | Si-N Bond Length (Å) | Reference(s) |
|---|---|---|---|---|---|
| [Me₂SiNIPr]₂²⁺ | Imidazolin-2-imine (NIPr) | [MeB(C₆F₅)₃]⁻ | 8.1 | N/A | mdpi.com |
| [Me₃SiNItBu-SiMe₂]⁺ | Imidazolin-2-imine (NItBu) | [MeB(C₆F₅)₃]⁻ | 13.1 | N/A | mdpi.com |
| [Me₂(DMAP)SiNIPr]⁺ | Imidazolin-2-imine (NIPr) and DMAP | [OTf]⁻ | -16.4 | 1.6350(19) (Si-N_imino), 1.8470(18) (Si-N_DMAP) | mdpi.comnih.gov |
| Norbornene-based imine-stabilized this compound ion | Imine derived from carbonyl | [B(C₆F₅)₄]⁻ | N/A | 1.839(3) | rsc.orgresearchgate.net |
Phosphines are another class of donors used to stabilize this compound ions. A norbornene-based framework connecting a phosphine (B1218219) donor to a this compound ion has been reported. rsc.org Interestingly, these phosphine-stabilized this compound ions can exhibit reactivity akin to frustrated Lewis pairs, where the phosphine and the this compound center can act in a cooperative, ambiphilic manner. rsc.org This is in contrast to other donor-stabilized systems that primarily act as Lewis acids.
Similar to phosphines, sulfides have been incorporated into intramolecular frameworks to stabilize this compound ions. rsc.orgresearchgate.net A norbornene-based sulfide-stabilized this compound ion has been synthesized and shown to be an effective and easy-to-handle Lewis acid catalyst. researchgate.net Unlike the related phosphine-stabilized systems, these sulfide-stabilized this compound ions act as simple Lewis acids due to the less nucleophilic character of the sulfide (B99878) donor. rsc.org They have been successfully used in catalysis, for example, in Diels-Alder reactions. researchgate.net Chiral sulfide-stabilized silicon cations have also been developed and used to induce enantioselectivity in catalytic reactions. researchgate.net
Table 4: Summary of Donor-Stabilized this compound Ion Research Findings
| Donor Type | Stabilizing Moiety | Key Characteristics | Catalytic Application | Reference(s) |
|---|---|---|---|---|
| N-Heterocyclic Imine | Norbornene-based imine | Strong Lewis acid character | Hydrosilylation of carbonyls | rsc.orgrsc.orgresearchgate.net |
| Phosphine | Norbornene-based phosphine | Behaves as a masked frustrated Lewis pair | Ambiphilic reactions | rsc.org |
| Sulfide | Norbornene-based sulfide | Acts as a simple Lewis acid | Diels-Alder reactions, hydrodefluorination | rsc.orgresearchgate.net |
| Sulfide | Chiral binaphthyl sulfide | Induces enantioselectivity | Enantioselective Diels-Alder reactions | researchgate.net |
Compound Names Table
| Abbreviation/Name | Full Chemical Name |
| This compound | Triorganosubstituted silicon cation (R₃Si⁺) |
| Carborane anion | Anion derived from a carborane cluster, e.g., [CHB₁₁H₅Br₆]⁻ |
| Borate anion | Anion derived from a borate, e.g., [B(C₆F₅)₄]⁻ |
| Me₃SiNIPr | N-(trimethylsilyl)-N',N''-bis(2,6-diisopropylphenyl)imidazolin-2-imine |
| Me₃SiNItBu | N-(trimethylsilyl)-N',N''-bis(tert-butyl)imidazolin-2-imine |
| B(C₆F₅)₃ | Tris(pentafluorophenyl)borane |
| DMAP | 4-Dimethylaminopyridine (B28879) |
| OTf | Trifluoromethanesulfonate (B1224126) |
| Ph₃C⁺ | Trityl cation (triphenylmethyl cation) |
| Et₃SiH | Triethylsilane |
| iPr₃SiH | Triisopropylsilane |
| Me₃SiH | Trimethylsilane (B1584522) |
| MeAr₂SiH | Methyl(diaryl)silane |
Coordination with Other Heteroatom Lewis Bases (e.g., Ethers, Amines)
The pronounced electrophilicity and high Lewis acidity of this compound ions necessitate stabilization, often achieved through coordination with Lewis bases. rsc.org Among these, heteroatom-containing Lewis bases such as ethers and amines play a significant role. The interaction of a this compound ion with a Lewis base leads to the formation of a stabilized cationic species where the silicon atom typically adopts a distorted tetrahedral coordination environment. thieme-connect.de
The generation of ether-stabilized this compound ions can be accomplished through methods like the protonation of hydrosilanes with a strong Brønsted acid in the presence of an ether. For instance, the reaction of a hydrosilane with Brookhart's acid, [H(OEt₂)₂]⁺[BArF₄]⁻, generates a corresponding ether-stabilized silicon cation, with the evolution of dihydrogen gas. acs.orgresearchgate.net The ether molecules act as donor ligands, stabilizing the electron-deficient silicon center. researchgate.net Computational studies have been conducted to create a thermodynamic scale of stabilities for various this compound-Lewis base adducts, including those with ethers and amines, which helps in understanding the chemoselectivity observed in complex reactions. rsc.org
Amines, being generally stronger Lewis bases than ethers, also effectively stabilize this compound ions. The interaction can be intermolecular or intramolecular. For example, novel this compound ions have been synthesized where stabilization is provided by N-heterocyclic imines. mdpi.comnih.gov The reaction of trimethylsilyl imidazolin-2-imines with tris(pentafluorophenyl)borane, B(C₆F₅)₃, can lead to dimeric or intermolecularly coordinated imino-substituted this compound ions, depending on the steric bulk of the substituents. mdpi.comnih.gov In another example, the coordination of 4-dimethylaminopyridine (DMAP) to an imino-substituted silicon center leads to the formation of a stable this compound ion. mdpi.comnih.gov The stability of these amine-adducts is influenced by factors such as the basicity and steric profile of the amine. rsc.org For instance, the pre-pyramidalized nitrogen in 1,4-diazabicyclo[2.2.2]octane (DABCO) makes it a particularly effective stabilizer. rsc.org The synthesis of imine-stabilized this compound ions has also been achieved through the reaction of a sulfide-stabilized this compound ion with carbonyl derivatives. rsc.orgnih.gov
Table 1: Examples of Heteroatom Lewis Base-Stabilized this compound Ions
| Stabilizing Base Type | Precursor/Method | Resulting this compound Species | Citation(s) |
|---|---|---|---|
| Ether | Me₂PhSiD + [H(OEt₂)₂]⁺[BArF₄]⁻ | Ether-stabilized Me₂PhSi⁺ | acs.org |
| Amine (N-Heterocyclic Imine) | Me₃SiNIPr + B(C₆F₅)₃ | Dimeric imino-substituted this compound ion | mdpi.comnih.gov |
| Amine (DMAP) | Me₂(OTf)SiNIPr + DMAP | [Me₂(DMAP)SiNIPr]⁺ | mdpi.comnih.gov |
| Amine (Imine from Carbonyl) | Sulfide-stabilized this compound ion + Carbonyl derivative | Norbornene-based imine-stabilized this compound ion | rsc.orgnih.gov |
Transition Metal-Stabilized Silyliumylidene Ions
Silyliumylidene ions, which are Si(II) cations with a lone pair of electrons, can function as ligands for transition metals, analogous to silylenes. nih.govfigshare.com This coordination to a transition metal center represents a key stabilization strategy. The synthesis of such complexes often involves the halide abstraction from a corresponding halo-metallylene precursor or the reaction of a base-stabilized silyliumylidene cation with a transition metal complex. d-nb.infoacs.org
Research has led to the synthesis and characterization of various transition metal carbonyl complexes of N-heterocyclic carbene (NHC)-stabilized silyliumylidene ions, including the first examples involving chromium, molybdenum, and iron. nih.govfigshare.comacs.org Spectroscopic and computational studies on these complexes, such as [L(DMAP)SiW(CO)₅]OTf, have revealed that the NHC-stabilized Si(II) cation exhibits weak σ-donor properties and negligible π-acceptor ability. nih.govfigshare.comacs.org
In another approach, a silyliumylidene cation stabilized by a Ni(0)-based donor ligand has been synthesized. d-nb.info Experimental and theoretical analyses confirmed the stabilization of the cationic Si(II) center through a dative Ni→Si σ-interaction, in addition to π-donation from both the amino substituent and the nickel moiety. d-nb.info The reactivity of these complexes can be versatile; for instance, NHC-stabilized silyliumylidene ions have been shown to insert into metal-chloride bonds (M=Ru, Rh), leading to the formation of novel chlorosilylene transition-metal complexes. d-nb.info This process involves the initial coordination of the silyliumylidene to the metal, followed by an insertion into the M-Cl bond, which can be accompanied by the migration of an NHC group to the metal center. d-nb.info
Table 2: Selected Transition Metal-Stabilized Silyliumylidene Ions
| Transition Metal | Silyliumylidene Ligand | Method of Synthesis | Key Finding | Citation(s) |
|---|---|---|---|---|
| Cr, Mo, Fe, W | NHC-stabilized silyliumylidene | Reaction of NHC-stabilized silyliumylidene with metal carbonyls | Weak σ-donor, negligible π-acceptor properties | nih.govfigshare.comacs.org |
| Ni | Amino-substituted silyliumylidene | Halide abstraction from halo-silylene-Ni(0) complex | Stabilization via dative Ni→Si σ-interaction and π-donation | d-nb.info |
| Rh, Ru | NHC-stabilized silyliumylidene | Reaction with dimeric, chloro-bridged metal precursors | Insertion into M-Cl bond to form chlorosilylene complexes | d-nb.info |
| Rh, W | Amidinate and DMAP-stabilized silyliumylidene | Reaction of [LSi(DMAP)]⁺ with metal precursors | First examples of Rh and W silyliumylidene complexes | acs.org |
Intramolecular Stabilization Phenomena
Intramolecular interactions provide a powerful method for stabilizing the electron-deficient silicon center in this compound ions, precluding the need for external Lewis bases or solvent coordination.
Arene-Stabilized this compound Ions (e.g., Terphenyl Systems)
A particularly effective strategy for intramolecular stabilization involves the use of bulky substituents that can provide both steric shielding and electronic stabilization. The 2,6-diarylphenyl (m-terphenyl) scaffold is a prime example. thieme-connect.deuzh.ch This "housetop-like" structure sterically protects the silicon center from external nucleophiles while stabilizing the positive charge through π-electron donation from the flanking aryl rings. thieme-connect.deuzh.ch The degree of this π-stabilization and the Lewis acidity of the silyl cation can be tuned by modifying the substituents on these aryl rings. uzh.chwikipedia.org
The synthesis of these terphenyl-substituted this compound ions is typically achieved via hydride abstraction from the corresponding terphenyl-substituted hydrosilane precursor. uzh.ch X-ray crystallographic and NMR spectroscopic studies, supported by computational calculations, have shown that the silicon center is primarily stabilized by interaction with one of the flanking arene rings. uzh.chresearchgate.net The Si-C(arene) distances in these intramolecularly stabilized ions are typically greater than 2.1 Å. escholarship.org In some cases, competition can exist between π-arene stabilization and coordination from other potential intramolecular donors, such as a halogen atom on the aryl ring. figshare.com It has been found that direct coordination from an aryl fluoride (B91410) can be comparable in strength to the stabilization provided by a mesityl π-face. figshare.com
Table 3: Characteristics of Terphenyl-Stabilized this compound Ions
| System | Key Structural Feature | Method of Generation | Evidence of Stabilization | Citation(s) |
|---|---|---|---|---|
| (2,6-diarylphenyl)dimethylthis compound ion | Intramolecular π-interaction with one flanking aryl ring | Hydride abstraction from (2,6-diarylphenyl)dimethylsilane | X-ray crystallography, NMR spectroscopy (e.g., ²⁹Si shifts >55 ppm), computational studies | uzh.chescholarship.org |
| 2,6-difluoro-2',6'-dimethyl-Xn-substituted terphenyl this compound ion | Competition between arene-π and ortho-fluoro coordination | Hydride abstraction | Structural analysis showing comparable stabilization from aryl fluoride and mesityl π-face | figshare.com |
Cyclopropyl- and Alkene-Stabilized this compound Ions
This compound ions can be transiently stabilized by intramolecular interaction with nearby C-C π-systems, such as cyclopropyl (B3062369) groups and alkenes. These stabilized intermediates are often generated in situ and undergo rapid subsequent transformations. thieme-connect.comthieme-connect.comthieme-connect.de
Cyclopropyl-stabilized this compound ions are accessible reactive intermediates, for instance, from vinylcyclopropanes (VCPs). thieme-connect.comthieme-connect.comthieme-connect.deresearchgate.net The reaction can be initiated by the addition of a this compound ion to the alkene of a VCP, forming a β-silicon-stabilized carbenium ion, which then undergoes a nih.govCurrent time information in Bangalore, IN.-hydride shift to generate the intramolecularly cyclopropyl-stabilized this compound ion. thieme-connect.comresearchgate.net These intermediates are versatile and can undergo various skeletal rearrangements depending on the reaction conditions and substituents. thieme-connect.com The stabilization is provided by the interaction of the vacant silicon p-orbital with the high-lying Walsh orbitals of the cyclopropane (B1198618) ring.
Alkene-stabilized this compound ions represent another class of nonclassical, intramolecularly stabilized species. thieme-connect.com They can be formed through the ring expansion of cyclopropyl-stabilized this compound ions. thieme-connect.comthieme-connect.com For example, a cyclopropyl-stabilized this compound ion can rearrange via a thieme-connect.comCurrent time information in Bangalore, IN.-hydride shift and ring expansion to yield an energetically more stable alkene-stabilized this compound ion, which is also a β-silyl carbocation. thieme-connect.com These reaction cascades can be terminated by various means, including intermolecular hydride transfer or C-C bond formation. thieme-connect.com An alkene-stabilized this compound ion can also be generated via β-silyl fragmentation from a β-silicon-stabilized carbenium ion. thieme-connect.com The study of these species provides insight into complex reaction mechanisms and the versatility of this compound ion chemistry. thieme-connect.comthieme-connect.de
Table 4: Generation and Fate of Intramolecularly π-Stabilized this compound Ions
| Stabilizing Group | Precursor/Method | Generation Pathway | Subsequent Reaction | Citation(s) |
|---|---|---|---|---|
| Cyclopropyl | Vinylcyclopropane (VCP) + this compound ion | Addition to alkene -> β-silyl carbenium ion -> nih.govCurrent time information in Bangalore, IN.-hydride shift | Ring opening or ring expansion | thieme-connect.comthieme-connect.comresearchgate.net |
| Alkene | Cyclopropyl-stabilized this compound ion | Skeletal rearrangement (e.g., thieme-connect.comCurrent time information in Bangalore, IN.-hydride shift/ring expansion) | Trapping by intermolecular nucleophiles (e.g., allyl transfer) | thieme-connect.com |
| Alkene | β-Silylated cyclopropanes with an allyl group | Trityl-cation-mediated deallylation -> cyclopropyl-stabilized ion -> rearrangement | Intermolecular allyl transfer | thieme-connect.com |
| Alkene | Alkynyl-substituted allyl silane (B1218182) + Carbophilic catalyst | 6-endo-tet cyclization -> β-silyl fragmentation | Trapping by nucleophiles | thieme-connect.com |
Structural Elucidation and Spectroscopic Characterization of Silylium Species
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for characterizing silylium ions in solution and the solid state, providing information about the electronic environment of the silicon atom and surrounding nuclei.
²⁹Si NMR Chemical Shift Analysis
One of the most characteristic spectroscopic features of this compound ions is their significantly deshielded (downfield) chemical shift in ²⁹Si NMR spectra compared to neutral silanes. wikipedia.orgrsc.org This downfield shift is often considered a diagnostic indicator of this compound character, although its origin is complex and not solely related to the charge density on the silicon atom. rsc.orgrsc.org Instead, it is thought to be dominated by contributions from the paramagnetic shielding term (σᵖ), which is maximized when occupied Si-C bonding orbitals are perpendicular to the empty p-orbital on silicon, a geometry characteristic of three-coordinate this compound ions. rsc.org
Reported ²⁹Si NMR chemical shifts for this compound ions vary depending on the substituents and the degree of coordination to solvent molecules or counterions. For instance, the well-characterized trimesitylthis compound ion ([Mes₃Si]⁺) exhibits a ²⁹Si NMR chemical shift around 225.5 ppm in benzene (B151609) solution. wikipedia.orgrsc.orgresearchgate.net This value is significantly downfield compared to typical tetracoordinate silanes, such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (Me₃SiOTf), which has a ²⁹Si NMR shift of 43 ppm. wikipedia.org
Other this compound species and their adducts show a range of ²⁹Si NMR shifts, reflecting varying degrees of this compound character and coordination. Values such as 17.3 ppm, -18.5 ppm, 13.1 ppm, 114.5 ppm, ~100 ppm, and 93 ppm have been reported for different this compound ions or species with this compound-like character. rsc.orgmdpi.comacs.orgrsc.org For example, an imine-stabilized this compound ion showed a resonance at -18.5 ppm, comparable to its neutral precursor. mdpi.com Another imine-stabilized species displayed a singlet at 17.3 ppm in CD₂Cl₂. mdpi.com A dimeric this compound ion showed resonances at -32.0 and 13.1 ppm, with the latter assigned to the this compound center. mdpi.com An "almost free" this compound ion with a [B(C₆F₅)₄]⁻ counterion showed a ²⁹Si NMR chemical shift of 114.5 ppm. rsc.org Trialkylthis compound ions with carborane counteranions like [HCB₁₁H₅Br₆]⁻ or [CHB₁₁Cl₁₁]⁻ have shown shifts around 93-100 ppm. rsc.orgrsc.org Theoretical calculations predict a much larger shift of 343 ppm for a truly free iPr₃Si⁺ ion. rsc.org
The magnitude of the ²⁹Si NMR chemical shift can provide insight into the extent of Lewis acidity and the degree of interaction with weakly coordinating anions or solvent molecules. Larger downfield shifts generally correlate with a more "naked" or less coordinated this compound center. wikipedia.org
Table 1 summarizes some representative ²⁹Si NMR chemical shifts for various this compound species.
| Compound / Species | Solvent | ²⁹Si NMR Chemical Shift (ppm) | Reference |
| [Mes₃Si]⁺ | Benzene | 225.5 | wikipedia.orgrsc.orgresearchgate.net |
| Me₃SiOTf | - | 43 | wikipedia.org |
| Imine-stabilized this compound ion (e.g., 8) | C₆D₆ | -18.5 | mdpi.com |
| Imine-stabilized species | CD₂Cl₂ | 17.3 | mdpi.com |
| Dimeric this compound ion (e.g., 4[MeB(C₆F₅)₃]) | C₆D₆ | 13.1 (this compound Si) | mdpi.com |
| "Almost free" this compound ion | CD₂Cl₂ | 114.5 | rsc.org |
| Me₃Si⁺[CHB₁₁H₅Br₆]⁻ | o-Cl₂C₆D₄ | 93 | rsc.org |
| [iPr₃Si][CH₆B₁₁X₆]⁻ | Solid-state | ~100 | rsc.org |
| iPr₃Si⁺ (predicted free ion) | - | 343 | rsc.org |
¹H, ¹³C, and Other Multinuclear NMR Characterization
In addition to ²⁹Si NMR, ¹H and ¹³C NMR spectroscopy are routinely used to characterize the organic substituents attached to the silicon center in this compound ions and their precursors or adducts. The chemical shifts and coupling patterns in ¹H and ¹³C NMR spectra provide information about the electronic environment of the protons and carbon atoms and can confirm the structure and purity of the synthesized compounds. uzh.chmdpi.comacs.orgrsc.orgd-nb.info
For example, ¹H NMR spectra of this compound salts show signals corresponding to the protons of the organic groups (e.g., methyl, isopropyl, mesityl) attached to silicon and the protons of the counterion or solvent molecules. mdpi.comacs.org Changes in chemical shifts compared to neutral precursors can indicate the influence of the positive charge and the this compound center. mdpi.com Similarly, ¹³C NMR spectroscopy provides signals for the carbon atoms in the molecule, with shifts that are sensitive to the electronic state of the silicon atom and the surrounding groups. uzh.chmdpi.comacs.orgrsc.orgd-nb.info Two-dimensional NMR techniques such as COSY, HSQC, and HMBC are often employed to assign ¹H and ¹³C resonances and to determine connectivity within the molecule. d-nb.inforsc.org
Multinuclear NMR spectroscopy involving the nuclei of counterions can also provide valuable information. For instance, ¹¹B and ¹⁹F NMR are useful for characterizing borate-based weakly coordinating anions like [MeB(C₆F₅)₃]⁻ and [B(C₆F₅)₄]⁻, confirming their integrity and providing insights into potential interactions with the this compound cation. rsc.orgmdpi.comacs.org
Solid-State NMR (CPMAS) Investigations
Solid-state NMR, particularly using techniques like Cross-Polarization Magic Angle Spinning (CPMAS), allows for the characterization of this compound ions in the solid state, complementing solution-state NMR and X-ray crystallography. researchgate.netacs.orgucr.eduresearchgate.netmdpi.com CPMAS is particularly useful for studying low-sensitivity nuclei like ²⁹Si in solid samples by transferring magnetization from abundant protons to the less abundant nuclei, enhancing the signal. mdpi.com
Solid-state ²⁹Si CPMAS NMR provides isotropic chemical shifts, which are often comparable to those observed in solution, indicating that the three-coordinate nature of the this compound ion can be preserved in the solid phase, especially with weakly coordinating anions. researchgate.netucr.edu Additionally, solid-state NMR can yield information about the chemical shift anisotropy (δ) and asymmetry parameter (η), which describe the orientation dependence of the chemical shift and provide further details about the electronic environment and symmetry around the silicon nucleus. researchgate.netucr.edu For example, the ²⁹Si CPMAS NMR spectrum of [Mes₃Si][H-CB₁₁Me₅Br₆]·C₆H₆ showed an isotropic shift of 226.7 ppm, an anisotropy of 185.5 ppm, and an asymmetry parameter of 0, consistent with an axially symmetric chemical shift tensor expected for a trigonal planar silicon center. researchgate.netucr.edu
X-ray Diffraction Crystallography
X-ray diffraction crystallography is a definitive technique for determining the solid-state structure of this compound compounds, providing precise geometric parameters and revealing the arrangement of cations and anions in the crystal lattice. rsc.orgmdpi.comacs.orgucr.edunih.govacs.orgrsc.orgresearchgate.netresearchgate.netresearchgate.netrsc.org
Solid-State Structural Parameters
Crystal structures of this compound ions stabilized by bulky substituents and weakly coordinating anions have confirmed the presence of a three-coordinate silicon center with a trigonal planar geometry. ucr.edunih.govresearchgate.net The sum of the C-Si-C bond angles around the silicon atom in such species is typically very close to 360°, indicating planarity. ucr.eduresearchgate.net For instance, in the crystal structure of [Mes₃Si][H-CB₁₁Me₅Br₆]·C₆H₆, the sum of the three C-Si-C angles was found to be 359.9°, within experimental error of 360°. ucr.eduresearchgate.net
The Si-C bond lengths in this compound ions are generally shorter than those in neutral tetracoordinate silanes, consistent with increased s-character in the Si-C bonds and a stronger interaction. researchgate.net In [Mes₃Si][H-CB₁₁Me₅Br₆]·C₆H₆, the average Si-C bond length was 1.817 Å, shorter than the average of 1.91 Å in the neutral trimesitylallylsilane precursor. researchgate.net
Other structural parameters, such as bond lengths to heteroatoms in stabilized this compound ions or bond angles involving silicon and coordinating atoms, provide further details about the nature of the bonding and the electronic structure. For example, in an imine-stabilized this compound ion, the N1-Si1 bond length was 1.839(3) Å, described as having N → Si⁺ dative character. rsc.org
Table 2 presents selected structural parameters from X-ray diffraction analysis of representative this compound species.
| Compound / Species | Si-C Bond Lengths (Å) | Average Si-C Bond Length (Å) | C-Si-C Bond Angles (°) | Sum of C-Si-C Angles (°) | Reference |
| [Mes₃Si][H-CB₁₁Me₅Br₆]·C₆H₆ | 1.808(5), 1.820(5), 1.823(5) | 1.817 | 120.5, 121.7, 117.7 | 359.9 | researchgate.netucr.eduresearchgate.net |
| Imine-stabilized this compound ion (e.g., 2e) | - | - | - | 359.7 (around imine C) | rsc.org |
Characterization of Contact Ion Pairs versus Free Ions
X-ray crystallography plays a critical role in distinguishing between contact ion pairs (CIPs) and solvent-separated or "free" this compound ions in the solid state. rsc.orgresearchgate.net This distinction is based on the distance between the silicon center and the closest atoms of the counterion or solvent molecules.
In contact ion pairs, there is a close interaction between the this compound cation and the counteranion. For instance, a this compound ion with a triflate anion was found to crystallize as a contact ion pair with an Si-O bond distance of 1.7696(17) Å to the triflate anion. mdpi.com
In contrast, in structures characterized as containing "free" this compound ions, the this compound cation is well-separated from the counteranion and any solvent molecules. ucr.edunih.govresearchgate.net The distances between the silicon atom and the closest atoms of the counterion are significantly larger than typical bonding distances, indicating minimal or no direct coordination. For example, in the crystal structure of [Mes₃Si][H-CB₁₁Me₅Br₆]·C₆H₆, no atoms of the carborane anion or benzene solvent approached the silicon atom closer than 6 Å, providing crystallographic evidence for a well-separated, three-coordinate this compound ion. ucr.edunih.govresearchgate.net Another example of a free this compound ion showed a closest distance between the cationic silicon atoms and fluoride (B91410) atoms on the counterion of 4.861(8) Å, considered beyond the range of significant interaction. acs.org
However, the concept of a "truly free" this compound ion has been a subject of debate, as even with weakly coordinating anions, some degree of interaction may still exist in the condensed phase. rsc.org Nevertheless, crystallographic data showing large separation distances provide strong evidence for minimal coordination and a high degree of this compound character.
Table 3 provides examples of Si-anion distances observed in contact ion pairs and well-separated ion pairs.
| Compound / Species | Counterion | Si-Anion/Solvent Distance (Å) | Description | Reference |
| Imine-stabilized this compound ion (e.g., 8) | Triflate ([OTf]⁻) | 1.7696(17) (Si-O) | Contact Ion Pair | mdpi.com |
| Imine-stabilized this compound ion (e.g., 9[OTf]) | Triflate ([OTf]⁻) | 4.699 (closest Si-anion) | Separated Ion Pair | mdpi.com |
| [Mes₃Si][H-CB₁₁Me₅Br₆]·C₆H₆ | [H-CB₁₁Me₅Br₆]⁻ | > 6 (closest Si-anion/solvent) | Well-Separated Ion Pair | ucr.edunih.govresearchgate.net |
| Cyclotetrasilenylium ion | TPFPB⁻ | 4.861(8) (closest Si-F) | Free this compound Ion | acs.org |
| Bridgehead this compound···toluene (B28343) adduct | [CHB₁₁Cl₁₁]⁻ | 2.231(2) (Si···C of toluene) | Solvent Adduct |
Vibrational Spectroscopy (IR and Raman)
Vibrational spectroscopy, encompassing Infrared (IR) absorption and Raman scattering, provides insights into the molecular vibrations of this compound species, offering information about bond strengths, geometries, and the presence of specific functional groups or interactions. IR spectroscopy is sensitive to vibrations that cause a change in the molecular dipole moment, while Raman spectroscopy detects vibrations that induce a change in polarizability nih.govuni-siegen.de. These techniques offer complementary information about molecular structure and dynamics nih.gov.
Studies employing IR and Raman spectroscopy have been instrumental in characterizing this compound ions and their interactions. For instance, the IR spectra of certain this compound species have shown broad, intense bands in the region of 1900-1950 cm⁻¹. These bands are typically assigned to the asymmetric stretching vibration of a Si–H–Si bridge (νas(Si–H–Si)) ucr.edu. The presence of such bands indicates interactions with silanes, potentially forming bridged structures. Notably, the sharp bands characteristic of the Si–H stretching vibration (ν(Si–H)) in free silane (B1218182), usually observed near 2100 cm⁻¹, are often absent in the experimental spectra of these this compound species, further supporting the involvement of the Si–H bond in bridging interactions ucr.edu. Theoretical calculations, such as Density Functional Theory (DFT), have supported these assignments, yielding calculated νas(Si–H–Si) values in close agreement with experimental observations ucr.edu.
Vibrational spectroscopy has also been applied to study solvated this compound ions, such as protonated monosilanol (SiH₃OH₂⁺), which can be viewed as a this compound ion (SiH₃⁺) datively bonded to water (OH₂). The IR photodissociation (IRPD) spectrum of SiH₃OH₂⁺ clustered with Argon, measured in a tandem mass spectrometer, provided experimental data on its vibrational modes researchgate.net. Analysis of this spectrum, supported by DFT calculations, offered detailed insights into the nature of the dative H₃Si⁺-OH₂ bond researchgate.net.
Raman spectroscopy has been used to analyze the formation of siloxanes, a process that can involve this compound cations as intermediates researchgate.net. This technique allows for the identification of characteristic vibrational bands associated with Si-O-Si bonds and silica (B1680970) dimers, providing information about the evolving silicon network researchgate.net. Changes in the symmetric Si-O stretching vibration can also indicate the number of hydroxyl groups present researchgate.net.
While obtaining high-quality vibrational spectra of highly reactive this compound ions can be challenging, particularly in condensed phases where they readily react with nucleophiles, studies in the gas phase or utilizing weakly coordinating environments have provided valuable spectroscopic fingerprints for these species and their interactions ucr.eduuni-freiburg.denih.gov.
Here is a table summarizing some reported vibrational data for this compound-related species:
| Species/Interaction | Technique | Characteristic Wavenumber (cm⁻¹) | Assignment/Description | Source |
| Si–H–Si bridge | IR | ~1900-1950 (broad, intense) | Asymmetric stretching vibration (νas) | ucr.edu |
| Si–H–Si bridge | DFT Calculation | 1902, 1982 | Asymmetric stretching vibration (νas) | ucr.edu |
| Free Si–H bond (in silane) | IR | ~2100 (sharp) | Stretching vibration (ν) | ucr.edu |
| Si-O-Si bond | Raman | 202, 490 | researchgate.net | |
| Silica dimers | Raman | 800 | researchgate.net | |
| Multimembered rings of oligosiloxanes | Raman | 395 | researchgate.net | |
| Siloxane (in poly(dimethylsiloxane)) | Raman | 540 | researchgate.net | |
| MTMS (collective stretching) | Raman | 628 | Collective stretching vibration of MTMS (methoxy groups and CH₃-Si) | researchgate.net |
Mass Spectrometry Techniques
Mass spectrometry is a powerful technique for the detection and identification of this compound ions, particularly in the gas phase, and for studying their reactivity and fragmentation pathways. Various mass spectrometry techniques, including electron ionization (EI), chemical ionization (CI), and tandem mass spectrometry (MS/MS), have been employed to generate, isolate, and characterize this compound species.
Gas-phase ion chemistry studies utilizing mass spectrometry have provided significant insights into the behavior of this compound ions. For example, electron ionization mass spectrometry has been used to investigate the fragmentation reactions of silicon-containing molecules, such as Si₂Cl₆⁺ radical cations. These studies have determined appearance energies for fragmentation channels leading to the formation of fragment ions like SiCl₂⁺ and SiCl₃⁺, providing thermochemical information about these species researchgate.net.
Chemical ionization mass spectrometry, often using reagents like trimethylsilane (B1584522) (HSi(CH₃)₃), which readily forms the trimethylthis compound ion ((CH₃)₃Si⁺) under CI conditions, is a useful method for generating this compound ions in the gas phase psu.edu. (CH₃)₃Si⁺ is a commonly studied this compound ion due to its relative stability compared to the parent this compound ion (SiH₃⁺).
Tandem mass spectrometry (MS/MS), which involves the selection of a precursor ion followed by its fragmentation (e.g., through collision-induced dissociation, CID) and analysis of the resulting product ions, is particularly valuable for elucidating the structure and reactivity of this compound ions psu.eduwikipedia.org. By analyzing the fragmentation patterns, researchers can gain information about the connectivity and stability of the this compound species and their adducts psu.eduwikipedia.org.
Studies using MS/MS have explored the reactions of various this compound ions, including (CH₃O)₃Si⁺ (m/z 121), CH₃Si⁺(OCH₃)₂ (m/z 105), and Si⁺(CH₃)₃, with different neutral molecules psu.edu. These experiments have revealed reaction pathways, such as O-silylation followed by ring-opening and recyclization in reactions with cyclic acetals and ketals, leading to the formation of new silicon-containing cyclic cations psu.edu. The sequential product ion spectra (MS², MS³) provide detailed information about the fragmentation cascade, allowing for the structural characterization of intermediate and product ions psu.edu. For instance, the adduct ion formed by the reaction of CH₃Si⁺(OCH₃)₂ with 4-methyl-1,3-dioxolane (B94731) (m/z 193) fragments to yield the this compound ion (m/z 105) and other product ions psu.edu.
Mass spectrometry, especially when coupled with techniques like infrared photodissociation (IRPD-MS/MS), can provide both structural and spectroscopic information on isolated this compound-molecule complexes in the gas phase, as demonstrated in the study of SiH₃OH₂⁺ researchgate.net. Electrospray ionization (ESI) mass spectrometry has also been used to characterize this compound salts in solution, providing evidence for their formation mdpi.com.
Here is a table illustrating some m/z values observed in mass spectrometry studies involving this compound ions:
| Ion Species | m/z | Generation/Observation Method | Source |
| SiH₃⁺ (this compound) | 31.00 | Computed nih.gov | nih.gov |
| (CH₃)₃Si⁺ (Trimethylthis compound) | 73.05 | Gas-phase reactions, CI-MS psu.eduresearchgate.net | psu.eduresearchgate.net |
| CH₃Si⁺(OCH₃)₂ | 105 | EI-MS (from precursor) psu.edu | psu.edu |
| (CH₃O)₃Si⁺ | 121 | EI-MS (from precursor) psu.edu | psu.edu |
| SiCl₂⁺ | Fragmentation of Si₂Cl₆⁺ researchgate.net | researchgate.net | |
| SiCl₃⁺ | Fragmentation of Si₂Cl₆⁺, gas-phase reactions researchgate.netresearchgate.net | researchgate.netresearchgate.net | |
| Si₂Cl₆⁺ | Electron ionization of Si₂Cl₆ researchgate.net | researchgate.net | |
| SiH₃OH₂⁺ | Gas-phase plasma expansion, IRPD-MS/MS researchgate.net | researchgate.net | |
| Adduct of CH₃Si⁺(OCH₃)₂ with 4-methyl-1,3-dioxolane | 193 | Gas-phase reaction, MS/MS psu.edu | psu.edu |
| Adduct of (CH₃O)₃Si⁺ with 1,3-dioxolane | 195 | Gas-phase reaction, MS/MS psu.edu | psu.edu |
| Fragmentation product from adduct (m/z 193) | 163 | MS/MS (Eberlin replacement product) psu.edu | psu.edu |
| Fragmentation product from adduct (m/z 195) | 165 | CID-MS/MS (replacement product) psu.edu | psu.edu |
| Fragmentation product from adduct (m/z 165) | 135 | MS³ (loss of CH₂O) psu.edu | psu.edu |
Computational and Theoretical Studies of Silylium Ions
Quantum-Chemical Calculation Methodologies (e.g., DFT, Ab Initio)
Quantum-chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are extensively employed to study silylium ions. rsc.orgresearchgate.net These methodologies allow for the calculation of molecular geometries, electronic structures, and energies. For instance, DFT calculations using functionals like B3LYP, M06, M06-L, and M062X, often combined with basis sets such as 6-31G(d), 6-31G(d,p), def2-TZVP, or cc-PVTZ, have been successfully applied to optimize structures and reproduce experimental data like ²⁹Si NMR chemical shifts. nih.govmdpi.comrsc.orgrsc.orgnih.govnih.gov Ab initio methods, including Hartree-Fock (HF) and higher-level correlated methods like CISD and CCSD(T), are also utilized, particularly for smaller systems or for benchmarking DFT results. smu.edursc.orgresearchgate.net Solvation effects, which are significant for charged species like this compound ions, are often incorporated using continuum models such as the Polarizable Continuum Model (PCM) in these calculations. nih.govsemanticscholar.org
Electronic Structure Analysis
Understanding the electronic structure of this compound ions is key to explaining their reactivity and stability. Computational methods provide various analysis tools for this purpose.
Frontier Molecular Orbital (FMO) Analysis (HOMO, LUMO)
Frontier Molecular Orbital (FMO) analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the reactivity of this compound ions. ossila.com The LUMO of a this compound ion, typically an empty p-orbital on the silicon atom, is a key feature responsible for its Lewis acidity and electrophilic character. rsc.orgnih.govnih.gov The energy and spatial distribution of the LUMO dictate where nucleophiles will attack. nih.govossila.com Conversely, the HOMO represents the highest energy electrons available for donation. ossila.com The energy gap between the HOMO and LUMO (HOMO-LUMO gap) is an indicator of a molecule's reactivity; a smaller gap generally suggests enhanced reactivity. nih.govrsc.org FMO analysis has been used to study the electronic structure of silyliumylidene ions, revealing the nature and energy levels of their frontier orbitals localized on the silicon and adjacent atoms, suggesting ambiphilic character and potential cooperative reactivity. nih.govresearchgate.netresearchgate.net
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a method used to describe the bonding within a molecule in terms of localized orbitals, corresponding to Lewis structures. uni-muenchen.de This analysis helps in understanding charge distribution, hyperconjugative interactions, and the extent of donation from Lewis bases to the this compound center. uni-muenchen.deresearchgate.net NBO analysis has been applied to this compound ions and their adducts to quantify the contribution of different orbitals to bonding and to assess the degree of charge transfer. nih.govresearchgate.netacs.orgdntb.gov.ua For example, NBO analysis can reveal the nature of the Ni-Si σ-bond in transition metal-stabilized silyliumylidene ions, indicating the contribution from each atom. nih.gov It can also be used to analyze the contributions to ²⁹Si NMR shielding, showing that Si-R bonding orbitals are major contributors to deshielding in this compound species. rsc.org
Charge Distribution and Electrophilic Character
Computational studies provide insights into the distribution of positive charge in this compound ions and their electrophilic character. While the formal positive charge is localized on the silicon atom, computational methods can reveal the extent of charge delocalization onto substituents or coordinating ligands. mdpi.comsmu.edu The high Lewis acidity and electrophilicity of this compound ions are attributed to the combination of an empty p-orbital on silicon and inefficient hyperconjugative stabilization. rsc.org Studies using electrostatic potential maps can visualize the areas of highest positive potential, indicating the most electrophilic sites. rsc.org The electrophilic character of the silicon atom in this compound ions makes them potent Lewis acids capable of activating various substrates. goettingen-research-online.dersc.orgacs.orgrsc.orgresearchgate.net
Thermodynamic Stability Assessments of this compound Adducts
The pronounced electrophilicity of this compound ions means they are rarely truly "free" and are typically stabilized by coordination with Lewis bases or solvents, forming adducts. rsc.orggoettingen-research-online.desmu.edu Computational studies are vital for assessing the thermodynamic stability of these adducts and understanding the factors that influence their formation. rsc.orgnih.gov Calculations can determine the relative free energies of this compound adducts with different Lewis bases, providing a thermodynamic scale of stabilities. rsc.orgnih.gov These studies reveal that the stability of this compound-Lewis base adducts is influenced by the nature of both the silane (B1218182) and the Lewis base, with steric and electronic factors playing a nuanced role. rsc.org For example, computational studies have shown that smaller, electron-rich phosphines can better stabilize a this compound ion compared to larger, electron-deficient ones. rsc.org The binding energies of this compound-solvent complexes can also be calculated, indicating the strength of interaction with weakly nucleophilic solvents. smu.eduacs.org
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling is a powerful tool for elucidating the mechanisms of reactions involving this compound ions. By calculating the energies of reactants, transition states, and products, researchers can map out reaction pathways and identify key intermediates and rate-determining steps. mdpi.comnih.govsemanticscholar.orgthieme-connect.comacs.org DFT calculations have been used to study the mechanisms of this compound-catalyzed reactions, such as the hydrosilylation of carbonyl derivatives and the carbosilylation of ynamides. rsc.orgacs.orgrsc.org These studies can provide insights into how this compound ions activate substrates, the nature of transient intermediates (e.g., β-silylcarbenium ions), and the regeneration of the this compound catalyst. nih.govacs.orgthieme-connect.comacs.org Computational modeling has also been used to investigate skeletal rearrangements involving this compound ions and to understand substituent transfer processes. nih.govthieme-connect.com
Solvent Effects on this compound Ion Behavior
The nature and reactivity of this compound ions are significantly influenced by the solvent environment due to their strong electrophilic character and tendency to interact with Lewis basic solvent molecules. smu.edursc.org Computational studies are crucial for understanding these solvent effects, especially since the existence of "free" this compound ions in solution is debated. smu.edu
Continuum solvation models, such as the Polarizable Continuum Model (PCM) or COSMO, are frequently employed in computational studies to account for the bulk dielectric effects of the solvent on the this compound ion and the transition states involved in its reactions. smu.edunih.govacs.org These models can estimate the solvation energy and how it affects the relative stabilities of different species and the energy barriers of reactions.
Studies have shown that incorporating solvation effects in calculations can make the formation of this compound ions more favorable compared to gas-phase calculations. However, in nucleophilic solvents, this compound cations tend to react with solvent molecules to form hypercoordinated silicon species, effectively losing their this compound character. smu.edu Computational studies using NMR chemical shift calculations, for example, have shown that in weak or normal nucleophilic solvents, the calculated chemical shifts are consistent with covalently bonded silicon compounds rather than free this compound ions. smu.edu
The choice of solvent can significantly impact the reaction outcome and selectivity, as demonstrated by computational and experimental studies on this compound-catalyzed reactions. acs.org The polarity of arene solvents, for instance, has been shown to influence the efficiency of certain this compound-ion-initiated annulation reactions. acs.org
Computational investigations also compare the interaction of this compound ions with different Lewis bases, including solvent molecules, to establish a thermodynamic scale of stabilities for Lewis base-silylium adducts. rsc.org These studies help to understand the competitive coordination of various functional groups within a molecule or in the presence of different solvents, which is crucial for predicting chemoselectivity in complex systems. rsc.org
While continuum models provide a general picture of solvent effects, explicit solvation models, where individual solvent molecules are included in the calculations, can offer more detailed insights into specific interactions between the this compound ion and solvent molecules, such as the formation of donor-stabilized complexes.
Reactivity and Reaction Mechanisms of Silylium Ions
General Reactivity as Super Lewis Acids
Silylium ions are recognized as super Lewis acids due to their pronounced electrophilicity. acs.orgresearchgate.net This strong Lewis acidity allows them to engage with both σ- and π-bases, making them versatile catalysts in organic synthesis. nih.govacs.org Their ability to activate substrates is often attributed to the polarization of bonds upon coordination to the electrophilic silicon center, rendering them susceptible to nucleophilic attack or further reaction. rsc.org The Lewis acidity of this compound ions can be quantified using methods such as the Gutmann-Beckett method or Müller's nitrilium method. researchgate.netresearchgate.netfu-berlin.de
Bond Activation Processes
A key aspect of this compound ion chemistry is their ability to activate strong chemical bonds, which are often challenging to functionalize using traditional methods. This activation is typically initiated by the electrophilic interaction of the this compound ion with a lone pair of electrons or a π-system in the substrate, leading to bond polarization or the formation of reactive intermediates.
Si–H Bond Activation in Hydrosilanes
This compound ions are known to activate Si–H bonds in hydrosilanes. This activation can occur through various mechanisms, including heterolytic cleavage of the Si–H bond. rsc.orgd-nb.info In some catalytic systems, the this compound ion can be generated in situ through the interaction of a silane (B1218182) with a Lewis acidic transition metal complex or a main group Lewis acid like B(C₆F₅)₃. rsc.orgd-nb.infothieme-connect.com The activated Si–H bond can then participate in reactions such as hydrosilylation. rsc.orgcsic.es For instance, a cooperative mechanism involving a CO ligand and a tungsten center has been observed to heterolytically cleave the Si-H bond, generating a tungsten hydride and a this compound ion stabilized by the CO ligand. acs.orgnih.gov
C–F Bond Activation (Hydrodefluorination)
The strong affinity between silicon and fluorine enables this compound ions to activate robust C–F bonds. acs.orgresearchgate.net This property has been exploited in hydrodefluorination reactions, where this compound ions act as catalysts to cleave C–F bonds in alkyl and benzyl (B1604629) fluorides, often in the presence of a hydrogen source like a hydrosilane. rsc.orgjst.go.jprsc.orgd-nb.info The mechanism is proposed to involve the abstraction of fluoride (B91410) by the this compound ion, generating a carbocationic intermediate which is then quenched by a hydride source. rsc.org Frustrated Lewis pairs involving this compound cations and phosphines have also been shown to achieve mono-hydrodefluorination of polyfluorinated compounds. nih.gov
C–O Bond Cleavage (e.g., Ethers)
This compound ions can facilitate the cleavage of C–O bonds in ethers. unc.edu This process often involves the electrophilic attack of the this compound ion on the oxygen atom of the ether, forming a reactive silyloxonium ion. nsf.gov Subsequent steps can involve nucleophilic attack on the carbon adjacent to the now-activated C–O bond, leading to its cleavage. nsf.gov In some cases, silylpalladium cations, which can behave as sources of electrophilic this compound ions, have been shown to cleave C(sp³)–O bonds in dialkyl ethers. unc.edu
C–CN Bond Cleavage (e.g., Nitriles)
This compound ions can also induce the cleavage of C–CN bonds in nitriles. unc.edu Mechanistic studies suggest that the this compound ion transfers to the nitrile, forming a silylnitrilium cation and a reduced metal complex (in the case of metal-catalyzed reactions). unc.eduacs.org These intermediates can then recombine or undergo further transformations leading to C–CN bond scission and the formation of new species, such as palladium-alkyl or palladium-aryl cations when silylpalladium catalysts are used. unc.edu
Activation of C-C Triple Bonds (e.g., Ynamides)
This compound ions are capable of activating electron-rich C–C triple bonds, such as those found in ynamides. nih.govacs.orgresearchgate.netnih.govacs.org The strong Lewis acidity of the this compound ion allows it to interact with the π-system of the alkyne, polarizing the triple bond and making it susceptible to nucleophilic attack. nih.govacs.org Theoretical calculations support a mechanism where the this compound ion activates the triple bond of the ynamide, generating an electrophilic β-silylketenimonium intermediate. nih.govacs.orgresearchgate.netnih.govacs.org This intermediate can then react with nucleophiles, leading to the formation of functionalized products and regeneration of the this compound ion, thus completing a catalytic cycle. nih.govacs.org
Electrophilic Aromatic Substitution (SEAr) Reactions
This compound ions are capable of participating in electrophilic aromatic substitution (SEAr) reactions with arenes. This involves the this compound ion acting as an electrophile, attacking the electron-rich aromatic ring. Intramolecular association with an arene can lead to Friedel-Crafts-type SEAr reactions. thieme-connect.com
Friedel-Crafts Type Silylation
This compound ions can initiate intramolecular Friedel-Crafts-type cyclizations. thieme-connect.comorcid.orgresearchgate.netrsc.orgsemanticscholar.org This process can involve the this compound ion activating a functional group, such as a cyclopropyl (B3062369) ring, which then attacks an intramolecularly tethered arene. rsc.orgsemanticscholar.org For example, in the annulation of benzyl-substituted vinylcyclopropanes with hydrosilanes, a this compound-ion-activated cyclopropane (B1198618) ring undergoes an intramolecular Friedel-Crafts alkylation, which is the rate-determining step in forming silicon-containing fused ring systems. rsc.orgsemanticscholar.org Another instance involves the intramolecular Friedel-Crafts ring closure of a β-silyl stabilized vinyl cation, formed by the this compound-catalyzed intermolecular silylation of an arylalkyne. nih.gov this compound ions can also promote intramolecular Friedel-Crafts-type cyclization of aryl-substituted 1,1-difluoroalkenes, initiated by electrophilic silylation of the carbon-carbon double bond. researchgate.net
Direct Formylation of Arenes via CO Activation
This compound ions can mediate the electrophilic formylation of arenes through the activation of carbon monoxide (CO). uni-regensburg.deresearchgate.netnih.gov This process is analogous to Brønsted acid-promoted Gattermann-Koch reactions. researchgate.netnih.gov Studies indicate that arene-stabilized this compound ions react directly with CO, rather than through initial formation of this compound-CO adducts which then react with arenes. researchgate.netnih.gov Quantum-chemical calculations support this mechanism. researchgate.netnih.gov The reaction is applicable to various arenes, including sterically hindered mesitylene (B46885) and electronically deactivated chlorobenzene. researchgate.netnih.gov The resulting intermediate is a silylcarboxonium ion of the arenecarbaldehyde, the molecular structure of which has been characterized crystallographically. researchgate.netnih.gov
Skeletal Rearrangements Induced by this compound Ions
This compound ions are known to induce diverse skeletal rearrangements, particularly involving strained ring systems like cyclopropanes and intermediates stabilized by alkene moieties. thieme-connect.comthieme-connect.com These rearrangements can lead to the formation of new cyclic or acyclic structures. thieme-connect.com
Cyclopropyl Ring Opening and Expansion
Cyclopropyl-stabilized this compound ions, often accessed from vinylcyclopropanes (VCPs), are key intermediates in this compound-ion-promoted skeletal rearrangements. thieme-connect.comthieme-connect.comresearchgate.netnih.govnih.gov Depending on the substituents and reaction conditions, these intermediates can undergo direct ring opening or ring expansion to form alkene-stabilized this compound ions. thieme-connect.comthieme-connect.com The ring opening of the cyclopropyl group can involve cleavage of either the distal or proximal C-C bond, leading to different ring sizes in the resulting silacycles. thieme-connect.com Strain release from the cyclopropyl group is a driving force for these rearrangements. thieme-connect.comacs.org this compound ions can also promote the ring-opening hydrosilylation of unactivated cyclopropanes, a process facilitated by the γ-silicon effect and influenced by stabilizing effects on carbenium ion intermediates, such as the β-silicon effect. nih.gov
1,2-Aryl and 1,2-Hydride Migrations
Skeletal rearrangements induced by this compound ions can be accompanied by 1,2-migrations, such as 1,2-aryl or 1,2-hydride shifts. thieme-connect.com In the this compound-ion-promoted (5+1) cycloaddition of aryl-substituted VCPs and hydrosilanes, a thieme-connect.comresearchgate.net-aryl migration occurs, leading to the formation of silacyclohexanes with the aryl group in a specific position. thieme-connect.comresearchgate.netnih.govnih.gov This aryl migration can be a kinetically favored, concerted process coupled with ring expansion. researchgate.netnih.govnih.gov Similarly, 1,2-hydride migrations can occur in cyclopropyl-stabilized this compound ions, particularly when alkyl substituents are present. thieme-connect.com DFT calculations have provided insights into the mechanisms of these migration processes, including the barriers involved. thieme-connect.comnih.govacs.orgresearchgate.netrsc.org For instance, a concerted thieme-connect.comresearchgate.net-hydride shift/ring expansion has been reported in the skeletal reorganization of β-silylated cyclopropanes bearing an allyl group. acs.orgthieme-connect.com
Substituent Redistribution Reactions and Mechanistic Control
This compound ions are susceptible to substituent redistribution reactions, which can lead to mixtures of silicon compounds. rsc.orgrsc.orgnih.gov This process involves the exchange of substituents (e.g., alkyl, aryl) on the silicon center. rsc.orgrsc.orgnih.gov The selectivity of these redistribution reactions is significantly influenced by the counteranion associated with the this compound ion. rsc.orgrsc.orgnih.govrsc.org For example, the use of weakly coordinating carborane anions can lead to contact ion pairs, allowing for selective formation of certain this compound ion species under thermodynamic control, in contrast to protocols that favor kinetic control. rsc.orgrsc.orgnih.govrsc.org DFT calculations have elucidated the mechanisms of these substituent exchange reactions, revealing unexpected pathways such as 1,2-silyl migration in intermediate arenium ions. rsc.orgrsc.orgrsc.org These migrations can lead to the formation of ortho-disilylated arenium ions, which then undergo alkyl transfer via low-barrier transition states. rsc.orgrsc.orgrsc.org The choice of hydrosilane starting material also plays a role in the outcome of substituent redistribution. rsc.orgrsc.orgnih.gov
Kinetic versus Thermodynamic Control
The outcome of reactions involving this compound ions can be governed by either kinetic or thermodynamic control, particularly in processes like substituent redistribution reactions nih.govrsc.orgrsc.org. Under kinetic control, the product distribution is determined by the relative rates of competing reactions, favoring the formation of the most easily accessible products. Conversely, under thermodynamic control, the reaction proceeds towards the most stable products, regardless of the energy barriers to their formation nih.govrsc.org.
Research has shown that the choice of counteranion can steer the selectivity of substituent exchange reactions in this compound ions towards either kinetic or thermodynamic products nih.govrsc.orgrsc.org. For instance, certain weakly coordinating anions can lead to the formation of contact ion pairs, influencing the reaction pathway and favoring thermodynamically more stable this compound ions nih.govrsc.org.
Detailed experimental and theoretical studies, including DFT calculations, have been employed to elucidate the mechanisms and energy profiles of this compound ion-mediated reactions under different control regimes mdpi.comnih.govnih.gov. These studies can reveal unexpected mechanisms, such as 1,2-silyl migrations in intermediate arenium ions, which can dictate the selectivity of alkyl transfer processes nih.gov.
Data from computational studies can provide insights into the relative stabilities of intermediates and transition states, helping to rationalize the observed product distributions under kinetic and thermodynamic control. For example, calculated energy differences between various potential products or intermediates can indicate which pathway is kinetically favored (lower activation energy) or thermodynamically favored (lower final energy) mdpi.com.
Influence of Counteranions on Selectivity
Weakly coordinating anions (WCAs) are often employed in this compound ion chemistry to minimize interactions with the highly electrophilic silicon center, thereby enhancing its reactivity nih.govrsc.orgacs.org. However, even with WCAs, some degree of interaction exists, forming ion pairs that can range from solvent-separated to contact ion pairs nih.govrsc.org. The degree of ion pairing and the specific interactions between the this compound ion and the counteranion can impact the accessibility of different reaction pathways and transition states, thus influencing selectivity nih.govrsc.org.
Studies have demonstrated that different counteranions can lead to contrasting selectivities in substituent redistribution reactions nih.govrsc.org. For example, the use of Reed's carborane anions has been shown to favor the formation of contact ion pairs and promote selective formation of trialkylthis compound ions under thermodynamic control, in contrast to protocols that yield triarylthis compound ions under kinetic control with different counteranions nih.govrsc.org.
The influence of counteranions extends beyond substituent exchange. In catalytic applications, the counteranion can affect the efficiency and selectivity of transformations mediated by this compound ions, such as hydrosilylation or C-H bond activation researchgate.netrsc.orgthieme-connect.com. The interplay between the this compound ion, the substrate, and the counteranion in the transition state can determine the regioselectivity and stereoselectivity of the reaction nih.govnih.gov.
Catalytic Applications of Silylium Ions in Organic Synthesis
Silylium Ions as Lewis Acid Catalysts
This compound ions function as powerful Lewis acid catalysts due to the positive charge localized on the silicon atom, which makes them highly electrophilic. acs.orgnih.govresearchgate.netresearchgate.net This strong Lewis acidity allows them to activate various functional groups, including C–C multiple bonds and carbonyl derivatives, facilitating a range of organic transformations. nih.govrsc.org The development of stabilized this compound ions, often featuring weakly coordinating anions or donor ligands, has been crucial in harnessing their reactivity for practical catalytic applications. rsc.orgresearchgate.netacs.orgnih.gov
Carbon–Carbon Bond Forming Reactions
This compound ions have proven effective in catalyzing various carbon–carbon bond forming reactions, key transformations in constructing molecular complexity. mdpi.comrsc.org
Mukaiyama Aldol (B89426) and Mukaiyama-Michael Reactions
This compound ions have been employed as Lewis acid catalysts in Mukaiyama aldol and Mukaiyama-Michael reactions. mdpi.comrsc.orgresearchgate.net For instance, a this compound imidodiphosphorimidate Lewis acid has been shown to be a very efficient catalyst in the asymmetric Mukaiyama–Michael reaction of silyl (B83357) dienolates to α,β-unsaturated acyl phosphonates and α,β-unsaturated methyl esters. rsc.orgresearchgate.netthieme-connect.comnih.gov Silaoxazolinium salts, exhibiting appreciable this compound cation character, have also demonstrated effective catalytic activity in the Mukaiyama aldol reaction of unactivated ketones with silyl enol ethers and silyl ketene (B1206846) acetals, often providing high yields of the corresponding aldol products. acs.org The catalytic activity in these reactions is influenced by the nature of the counteranions and substituents on the silicon center. acs.org
Diels-Alder Cycloadditions
This compound ions are effective catalysts for Diels-Alder reactions, including challenging dienophile/diene combinations. rsc.orgmdpi.comrsc.orgresearchgate.netacs.orgcapes.gov.br For example, a ferrocenium-stabilized this compound ion has been highlighted as a highly efficient catalyst for promoting Diels-Alder reactions at low temperatures with good yields. rsc.orgresearchgate.net Studies have also addressed the potential for hidden proton catalysis in reactions employing strong Lewis acids like this compound ions, with experimental data supporting this compound ion catalysis in specific Diels-Alder transformations. acs.orgcapes.gov.br
Carbosilylation Reactions (e.g., Ynamides)
This compound ions catalyze the carbosilylation of C–C multiple bonds. nih.gov A notable example is the regio- and stereoselective carbosilylation of ynamides with allylic trimethylsilanes catalyzed by this compound ions generated in situ from precursors like TMSNTf₂ or HNTf₂. nih.govrawdatalibrary.netfigshare.comacs.orgresearchgate.net This reaction proceeds under mild conditions, yielding (Z)-α-allyl-β-trimethylsilylenamides with good yields. nih.govrawdatalibrary.netfigshare.com Theoretical calculations suggest that the this compound ion activates the C–C triple bond of the ynamides, forming a β-trimethylsilylketenimonium cation intermediate which is then attacked by the allylsilane. nih.govrawdatalibrary.netfigshare.comacs.orgresearchgate.net This process regenerates the this compound ion, completing the catalytic cycle. nih.govacs.org
Allylsilylation Reactions
Allylsilylation reactions, involving the addition of allylsilanes to organic substrates, can also be catalyzed by this compound ions. Imine-stabilized this compound ions have been shown to effectively catalyze the allylsilylation of carbonyl derivatives like benzaldehyde (B42025). rsc.orgrsc.org These reactions can proceed efficiently under mild conditions, achieving high yields. rsc.orgrsc.org
Hydrosilylation of Carbonyl Derivatives and Olefins
This compound ions are active catalysts for the hydrosilylation of carbonyl compounds and olefins, involving the addition of a Si-H bond across a double or triple bond. rsc.orgresearchgate.netresearchgate.netrsc.orgrsc.orgnih.govacs.orgresearchgate.net Imine-stabilized this compound ions can activate Si-H bonds and catalyze the hydrosilylation of carbonyl derivatives under mild conditions. rsc.orgresearchgate.netrsc.orgrsc.org For instance, the hydrosilylation of acetophenone (B1666503) and benzaldehyde with silanes like triethylsilane has been successfully catalyzed by these species. rsc.orgrsc.org The efficiency can be influenced by the substituents on the this compound ion catalyst. rsc.org
N-Heterocycle Synthesis (e.g., Pyrrolidines, Piperidines)
This compound ions have emerged as effective catalysts for the synthesis of various N-heterocyclic scaffolds, including pyrrolidines and piperidines. Their strong Lewis acidity allows for the activation of substrates, facilitating key bond-forming events.
One notable application is the stereoselective synthesis of pyrrolidine (B122466) and piperidine (B6355638) scaffolds via this compound ion-catalyzed Prins cyclization. thieme-connect.com This method utilizes easily accessible this compound ion catalysts and substrates derived from the chiral pool. thieme-connect.com The process involves a stereoselective cyclization followed by trapping with silylated nucleophiles such as R₃Si–Nu (where Nu can be H, allyl, azide, or enol ethers), leading to the formation of novel nitrogen-containing polycyclic structures with potential applications in medicinal chemistry. thieme-connect.com
Another approach involves the use of strong and confined imidodiphosphorimidate (IDPi) catalysts, which can generate N-acyliminium ions from hemiaminal ethers. nih.gov These in situ generated N-acyliminium ions can then react with enol silanes in a highly enantioselective Mukaiyama–Mannich reaction, furnishing various α-substituted nitrogen heterocycles, including substituted pyrrolidines and piperidines. nih.govresearchgate.net This methodology provides a direct route to enantiopure cyclic, aliphatic 2-substituted pyrrolidines, piperidines, and azepanes with high enantioselectivities and broad tolerance for different enol silane (B1218182) nucleophiles. nih.gov
Furthermore, this compound-like intermediates generated from catalysts such as B(C₆F₅)₃ have been employed in cascade reactions for the synthesis of sila-N-heterocycles from N-aryl piperidines. researchgate.netacs.org This process involves a sequence of catalytic steps, including dehydrogenation of the piperidine ring, β-selective hydrosilylation of an enamine intermediate, and intramolecular dehydrogenative sp² C−H silylation. researchgate.net
Data on representative examples of this compound-catalyzed N-heterocycle synthesis:
| N-Heterocycle Scaffold | Catalyst System | Key Reaction Type | Selectivity (e.g., Stereoselectivity, Regioselectivity) | Yield (%) | Reference |
| Pyrrolidines/Piperidines | This compound ion catalysts (e.g., [Et₃Si][B(C₆F₅)₄]) | Prins Cyclization | Stereoselective | Variable | thieme-connect.com |
| Pyrrolidines/Piperidines | Silylated IDPi catalysts | Mukaiyama–Mannich (via N-acyliminium) | High Enantioselectivity | High | nih.govresearchgate.net |
| Sila-N-heterocycles | B(C₆F₅)₃ | Cascade Silylation | β-selective hydrosilylation, intramolecular C-H silylation | Variable | researchgate.netacs.org |
Azine Functionalization via this compound Activation
This compound ions have proven effective in the direct and selective functionalization of azines, which are prevalent motifs in natural products, agrochemicals, and pharmaceuticals. thieme-connect.comthieme-connect.com Traditional methods for azine functionalization often require harsh conditions, preactivation of the substrate, or transition-metal catalysis. thieme-connect.comthieme-connect.com this compound catalysis offers a milder alternative. thieme-connect.comthieme-connect.comnih.gov
A significant development in this area is the this compound-catalyzed nucleophilic addition to nitrogen-based heterocycles, enabling C–C bond formation. thieme-connect.comthieme-connect.com The silylated catalyst, typically generated in situ from a Brønsted acid and a silylated nucleophile, coordinates to the heterocyclic substrate, activating it towards nucleophilic attack. thieme-connect.comthieme-connect.com This process can yield dihydropyridine (B1217469) derivatives, which can then be oxidized in situ to provide functionalized azines in moderate to excellent yields. thieme-connect.comthieme-connect.com This method is applicable to a variety of functionalized and unfunctionalized substrates and allows for selective C-4 functionalization under mild conditions. thieme-connect.comthieme-connect.com
Research has demonstrated the catalytic nucleophilic addition of silyl ketene acetals (SKA) to azines via this compound ion catalysis, proceeding with complete C4-regioselectivity and without the need for substrate preactivation. nih.govacs.org The active this compound species is generated in situ from a Brønsted acid precatalyst upon protodesilylation of the SKA. nih.govacs.org This approach exhibits remarkable functional group tolerance and can be performed in a one-pot setup. nih.govacs.org
Data on representative examples of this compound-catalyzed azine functionalization:
| Azine Substrate | Nucleophile | Catalyst System | Regioselectivity | Yield (%) | Reference |
| Pyridines | Silyl Ketene Acetals | Silylated PADI catalyst | C4-regioselectivity | Moderate to Excellent | thieme-connect.comthieme-connect.comnih.govacs.org |
| Phenanthridine | Silyl Ketene Acetals | Silylated PADI catalyst | C2-selectivity (when C4 is blocked) | 92 | nih.govacs.org |
Role as Promoters and Initiators in Catalytic Cycles
This compound ions frequently function as key promoters or initiators in various catalytic cycles, often by activating substrates or generating reactive intermediates. Their strong electrophilicity allows them to interact with Lewis basic sites or π-systems, facilitating subsequent transformations. mdpi.comacs.org
In some catalytic systems, this compound ions are generated in situ and consumed during a step of the catalytic cycle, but are then regenerated in a subsequent step, effectively acting as self-regenerating catalysts. nih.govacs.orgresearchgate.net This self-regeneration is crucial for maintaining catalytic turnover. For instance, in the catalytic difunctionalization of unactivated alkenes with hexamethyldisilane, a highly reactive this compound ion initiates the process and is regenerated through the transfer of a methyl group from the disilane (B73854) to a this compound-ion-like intermediate. nih.gov The cleavage of the Si−Si bond occurs via a 1,3-silyl shift from silicon to carbon, a key feature of the catalytic cycle. nih.gov
This compound ions can also initiate catalytic cycles by abstracting hydride or fluoride (B91410) ions, generating highly reactive carbocation intermediates that undergo further reactions. researchgate.netacs.orgrsc.org For example, this compound ions can promote the catalytic direct cross-coupling of aryl fluorides with arenes and alkanes by initiating the process via fluoride abstraction, leading to the formation of phenyl cation equivalents. acs.org Similarly, in some hydrosilylation reactions, this compound ions are generated by hydride abstraction from silanes, and these this compound ions then add across olefinic double bonds. researchgate.netrsc.org
In the context of azine functionalization, the silylated catalyst, formed by deprotosilylation, coordinates to the azine, activating it towards nucleophilic attack and initiating the C-C bond formation step of the catalytic cycle. thieme-connect.comthieme-connect.com The subsequent oxidation step completes the cycle, regenerating the aromatic system. thieme-connect.comthieme-connect.com
The role of this compound ions as initiators and promoters is often supported by mechanistic studies, including computational methods like Density Functional Theory (DFT), which help elucidate the elementary steps and energy profiles of the catalytic cycles. researchgate.netnih.govacs.orgresearchgate.netrsc.orgresearchgate.netresearchgate.netnih.gov
Key roles of this compound ions in catalytic cycles:
| Role | Mechanism | Examples of Reactions | Reference |
| Activation | Coordination to Lewis basic sites or π-systems, increasing electrophilicity | Azine functionalization, activation of C-C multiple bonds in ynamides and alkenes acs.orgthieme-connect.comthieme-connect.comnih.gov | acs.orgthieme-connect.comthieme-connect.comnih.gov |
| Initiation | Abstraction of hydride or fluoride, generation of carbocations | C-H arylation via C-F activation, hydrosilylation | researchgate.netacs.orgrsc.org |
| Promotion | Facilitating key bond-forming or rearrangement steps within the cycle | Prins cyclization, Mukaiyama–Mannich reaction, cascade silylation, (3+2) annulation | thieme-connect.comnih.govresearchgate.netacs.org |
| Regeneration | Formed and consumed within the cycle, maintaining catalytic turnover | Difunctionalization of alkenes with disilanes, (3+2) annulation of allenylsilanes | nih.govacs.orgresearchgate.net |
Advanced Topics and Future Research Directions
Chemistry of Bis(silylium) Ions
The study of bis(this compound) ions, species containing two this compound centers, represents an intriguing area of research. These dications offer the potential for cooperative effects between the two positively charged silicon atoms, which could lead to unique reactivity and catalytic properties. The synthesis of bis(this compound) ions often involves the removal of anionic groups or hydride abstraction from bis(hydrosilanes) using suitable reagents and weakly coordinating counteranions. researchgate.net
Research has explored the synthesis and characterization of bis(this compound) ions with varying linkers between the silicon centers. The length and flexibility of the tethering group are crucial factors influencing the stability and potential interactions between the this compound moieties. researchgate.net Spectroscopic techniques, such as low-temperature NMR spectroscopy, are vital for characterizing these reactive species in solution. researchgate.net Computational studies, particularly Density Functional Theory (DFT) calculations, complement experimental efforts by providing insights into their electronic structure, stability, and potential reaction pathways. researchgate.net
The proximity and relative orientation of the two cationic silicon centers in bis(this compound) ions can influence their Lewis acidity and reactivity. For instance, in some bis(this compound) ions, the two cationic silicon centers adopt an anti conformation, likely due to minimizing electrostatic and steric repulsions. researchgate.net The investigation into the cooperative activation of substrates by two adjacent Lewis acidic sites in bis(this compound) ions is an active area of research, aiming to develop novel catalytic transformations.
Silyliumylidene Cation Complexes
Silyliumylidene ions, featuring a mono-substituted Si(II) atom with a lone pair and two vacant orbitals, are cationic silicon(II)-based species with high reactivity due to their unsaturated character. d-nb.info The stabilization of these highly electrophilic centers can be achieved through coordination with donating ligands, leading to silyliumylidene cation complexes. d-nb.info These complexes can be viewed as silicon analogs of carbenes acting as ligands in transition metal complexes. nih.gov
Research in this area focuses on synthesizing and characterizing silyliumylidene complexes stabilized by various ligands, including N-heterocyclic carbenes (NHCs), phosphazenes, and even transition metal fragments. d-nb.infonih.govrsc.org The nature of the stabilizing ligand significantly impacts the electronic properties and reactivity of the silyliumylidene center. For example, NHC-stabilized silyliumylidene ions have shown promise as versatile catalysts in organic synthesis. rsc.orgnih.govntu.edu.sg
Studies involving transition metal carbonyl complexes of NHC-stabilized silyliumylidene ions have provided insights into their donor abilities. nih.gov Experimental techniques like multinuclear NMR and IR spectroscopy, combined with theoretical calculations, help elucidate the bonding nature and electronic structure within these complexes. nih.gov The ability of silyliumylidene ions to act as ligands opens up possibilities for designing novel organometallic complexes with unique catalytic or stoichiometric reactivity.
This compound Ion Analogs and Derivatives in Organometallic Chemistry
This compound ions and their analogs play a significant role in organometallic chemistry, particularly as Lewis acidic activators and intermediates in various transformations. Their strong electrophilicity allows them to interact with and activate a range of organic and organometallic substrates. acs.org
Research explores the use of this compound ions and related silicon electrophiles in reactions involving organometallic complexes. This includes their application in C-H bond activation, where a this compound electrophile can be generated and participate in electrophilic aromatic substitution (SEAr) reactions. researchgate.net this compound ions can also be involved in skeletal rearrangements and carbocation chemistry, often stabilized by interactions with cyclopropyl (B3062369) or alkene moieties. thieme-connect.com
The generation of this compound ions in the presence of transition metal complexes can lead to cooperative effects, where both the metal center and the this compound ion contribute to the catalytic cycle. This synergy can enable transformations that are not readily achievable with either species alone. The investigation of such cooperative systems is a growing area, with potential applications in catalysis and synthesis.
Emerging Methodologies for this compound-Mediated Transformations
The unique Lewis acidity of this compound ions has led to the development of emerging methodologies for various chemical transformations. These methodologies often leverage the ability of this compound ions to activate substrates that are otherwise unreactive or require harsh conditions with traditional catalysts. nih.gov
One area of significant interest is the application of this compound ions in polymerization reactions and the upcycling of waste materials. For instance, this compound ions generated in situ have been shown to mediate the dechlorination of poly(vinyl chloride) (PVC), converting it into branched polyethylene (B3416737) (PE) products with tunable thermal properties. rsc.orgresearchgate.net This highlights the remarkable control that this compound-mediated transformations can offer in polymer chemistry.
This compound catalysis is also being explored for the functionalization of N-heterocycles, enabling direct and selective additions to azines without requiring substrate preactivation. acs.orgnih.gov Furthermore, this compound ions have been successfully employed as catalysts in the carbosilylation of ynamides, demonstrating their ability to activate electron-rich triple bonds and promote regioselective transformations. nih.gov These examples showcase the expanding scope of this compound ion catalysis in organic synthesis.
Computational Design of Novel this compound Catalysts and Systems
Computational chemistry, particularly DFT calculations, plays a crucial role in understanding the behavior of this compound ions and in the design of novel this compound-based catalysts and systems. researchgate.netnih.gov Theoretical studies can provide detailed insights into reaction mechanisms, transition states, and the factors influencing the stability and reactivity of this compound ions and their complexes. nih.govrsc.orgntu.edu.sg
Computational methods enable the prediction of the electronic structure and Lewis acidity of hypothetical this compound ions with different substituents and counteranions, guiding experimental synthesis efforts. uzh.ch They can also help in elucidating the complex cooperative effects in this compound-mediated reactions involving multiple reactive species or interactions with solvent molecules and counterions. researchgate.netthieme-connect.com
Furthermore, computational design can be used to explore potential energy surfaces and identify favorable pathways for this compound-catalyzed transformations, aiding in the rational design of more efficient and selective catalytic systems. nih.gov The integration of computational and experimental approaches is essential for advancing the field of this compound chemistry and realizing its full potential in catalysis and materials science.
Q & A
Q. How are silylium ions synthesized and stabilized in experimental settings?
this compound ions (R₃Si⁺) are synthesized via hydride abstraction from trialkylsilanes using strong Lewis acids (e.g., [Ph₃C][B(C₆F₅)₄]) or via heterolytic cleavage of Si–X bonds. Stabilization is achieved through ligand coordination to the electron-deficient silicon center. Common strategies include:
- Weak Lewis base ligands : Sulfide or phosphine ligands form donor-acceptor complexes, reducing reactivity while retaining catalytic potential .
- Bulky substituents : Sterically demanding groups (e.g., mesityl) prevent solvent or counterion interactions, as seen in trimesitylthis compound ions .
- Non-coordinating counterions : [B(C₆F₅)₄]⁻ or carboranes minimize ion pairing, enhancing solubility and stability .
Q. Key methodological considerations :
Q. What analytical techniques are used to characterize this compound ions?
Q. Best practices :
- Combine multiple techniques to address ambiguity. For example, computational δ²⁹Si values matching experimental data confirm free this compound ions in solution .
Advanced Research Questions
Q. How do ligand variations influence the reactivity of this compound ions in catalysis?
Ligands modulate reactivity by altering Lewis acidity and steric accessibility:
- Sulfide-stabilized ions (e.g., [SiR₃(SR')]⁺): Act as strong Lewis acids, catalyzing Diels-Alder reactions and hydrodefluorination via direct substrate activation .
- Phosphine-stabilized ions : Exhibit ambiphilic behavior (Lewis acid-Lewis base pairs), enabling unique cycloadditions but limiting catalytic scope .
- Imine-stabilized ions : Polar [4+2]-cycloadditions with carbonyl compounds, enabling hydrosilylation catalysis .
Q. Experimental design for reactivity studies :
Q. How can researchers resolve contradictions regarding the existence of "free" this compound ions in solution?
Historical debates arose from ambiguous NMR and crystallographic data. Methodological resolutions :
- NMR/DFT synergy : Calculate δ²⁹Si for proposed structures and match with experimental data. For example, δ²⁹Si = 54.3 ppm in trimesitylthis compound ion confirmed minimal solvent coordination .
- Competitive binding assays : Introduce potential ligands (e.g., benzene) and monitor δ²⁹Si shifts. Free ions show no shift, while coordinated ions exhibit upfield changes .
- Cryogenic X-ray crystallography : Resolve weak solvent interactions in solid-state structures .
Q. What mechanistic insights guide the use of this compound ions in C–F bond activation?
this compound ions activate C–F bonds via σ-complex intermediacy :
Electrophilic Si⁺ attack on the fluorine-bearing carbon.
Fluoride abstraction , forming a silyl fluoride intermediate.
Proton transfer or hydride delivery from a co-catalyst (e.g., Et₃SiH) .
Q. Experimental validation :
- ¹⁹F NMR : Track fluoride release (δ −120 to −150 ppm).
- Kinetic profiling : Identify rate-determining steps (e.g., Si⁺–C vs. Si–F bond formation) using stopped-flow techniques .
Tables for Comparative Analysis
Table 1 : Ligand Effects on this compound Ion Reactivity
| Ligand Type | δ²⁹Si (ppm) | Catalytic Application | Key Reference |
|---|---|---|---|
| Sulfide | 7–12 | Diels-Alder, Hydrodefluorination | |
| Phosphine | 10–15 | Ambiphilic Cycloadditions | |
| Imine | 5–12 | Hydrosilylation | |
| Non-coordinated | >50 | N/A (Theoretical) |
Table 2 : Analytical Techniques for this compound Ion Characterization
| Technique | Parameter Measured | Diagnostic Criteria |
|---|---|---|
| ²⁹Si NMR | Chemical Shift | Free vs. coordinated Si⁺ |
| X-ray Diffraction | Si–Ligand Bond Length | Confirms coordination geometry |
| DFT Calculations | δ²⁹Si Prediction | Validates proposed structures |
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
